molecular formula C7H9BrN2O3S B1442398 (5-bromopyridin-3-yl) N,N-dimethylsulfamate CAS No. 1202551-96-9

(5-bromopyridin-3-yl) N,N-dimethylsulfamate

Cat. No.: B1442398
CAS No.: 1202551-96-9
M. Wt: 281.13 g/mol
InChI Key: DYTGWDQBTNBKJS-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl) N,N-dimethylsulfamate is a synthetic bromopyridine derivative intended for research and experimental use by qualified laboratory professionals. This compound is part of a class of chemicals known for their utility in medicinal chemistry and drug discovery, particularly as building blocks for the synthesis of more complex molecules . The 5-bromopyridin-3-yl moiety is a common scaffold in pharmaceuticals, and its incorporation into a dimethylsulfamate structure may alter its physicochemical properties, such as solubility and metabolic stability. Researchers utilize such compounds in the development of ligands for various biological targets . For example, related 5-bromopyridine derivatives have been used in the design of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . The dimethylamine group is a recognized pharmacophore present in numerous FDA-approved drugs, underscoring the potential value of this structural motif in bioactive molecule design

Properties

IUPAC Name

(5-bromopyridin-3-yl) N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTGWDQBTNBKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfamoylation of 5-Bromopyridin-3-ol Derivatives

A common approach is the sulfamoylation of 5-bromopyridin-3-ol or its protected analogs using N,N-dimethylsulfamoyl chloride or related sulfamoylating agents.

  • Reaction Conditions: Typically, the hydroxyl group on the pyridine ring is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine, under inert atmosphere and controlled temperature (0–25°C) to avoid side reactions.

  • Solvents: Common solvents include dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

  • Outcome: This method affords (5-bromopyridin-3-yl) N,N-dimethylsulfamate in moderate to good yields, with purification by chromatography or crystallization.

Nickel-Catalyzed Cross-Coupling Using Sulfamate Electrophiles

Recent advances in nickel-catalyzed cross-coupling have enabled the use of aryl and heteroaryl sulfamates as electrophilic partners.

  • Catalyst System: Ni(COD)2 combined with tricyclohexylphosphine (PCy3) has been demonstrated as an effective catalyst system for coupling aryl neopentylglycolboronates with aryl and heteroaryl sulfamates at room temperature in THF.

  • Mechanism: The sulfamate group acts as a leaving group analogous to halides or triflates, enabling cross-coupling to form biaryl or heterobiaryl linkages.

  • Relevance: This approach allows the preparation of this compound derivatives from suitable boronate precursors and sulfamate electrophiles, facilitating diversification.

Negishi Coupling for Pyridine Functionalization

While not directly sulfamoylation, Negishi coupling is relevant for modifying bromopyridine substrates to install methyl or other groups before or after sulfamate introduction.

  • Process: The 3-bromo substituent on pyridine can be selectively replaced with a methyl group using methyl zinc reagents in the presence of nickel catalysts.

  • Application: This step can precede sulfamoylation to obtain specific substitution patterns on the pyridine ring.

Detailed Reaction Data and Conditions

Step Reagents/Conditions Description Yield (%) Notes
1 5-Bromopyridin-3-ol + N,N-dimethylsulfamoyl chloride, Et3N, CH2Cl2, 0–25°C Direct sulfamoylation of hydroxyl group 60–85 Base scavenges HCl; inert atmosphere preferred
2 Ni(COD)2 (10 mol%), PCy3 (20 mol%), THF, room temp Cross-coupling of aryl neopentylglycolboronate with aryl sulfamate Variable Enables formation of biaryl derivatives
3 Methyl zinc reagent, Ni catalyst, hydrolysis Negishi coupling for methyl substitution 70–90 Prepares methylated pyridine intermediates

Research Findings and Optimization Notes

  • Selectivity: The sulfamoylation reaction requires careful control of temperature and stoichiometry to avoid overreaction or decomposition of sensitive bromopyridine substrates.

  • Catalyst Efficiency: Ni(COD)2/PCy3 catalysis operates efficiently at room temperature, tolerating a variety of substituents, and is compatible with sensitive functional groups, making it suitable for late-stage functionalization.

  • Purification: Products are typically purified by silica gel chromatography or recrystallization, with yields depending on substrate purity and reaction scale.

  • Scalability: The described methods are amenable to scale-up, with patent literature indicating industrial applicability of similar nickel-catalyzed processes for related compounds.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Direct Sulfamoylation N,N-Dimethylsulfamoyl chloride, base, CH2Cl2 Straightforward, moderate yield Sensitive to moisture, side reactions possible
Ni-Catalyzed Cross-Coupling Ni(COD)2/PCy3, THF, room temp Mild conditions, functional group tolerance Requires specialized catalyst system
Negishi Coupling (Pre-functionalization) Methyl zinc reagents, Ni catalyst, hydrolysis Enables selective methylation Multi-step process, catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl) N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Pharmaceuticals :
    • (5-bromopyridin-3-yl) N,N-dimethylsulfamate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions facilitates the introduction of different functional groups, which is crucial for developing new drugs .
    • Notably, this compound has been involved in synthesizing inhibitors for specific biological targets, including kinases and other enzymes involved in disease pathways .
  • Anticancer Research :
    • Research indicates that derivatives of this compound can exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain modifications to the pyridine ring can enhance the selectivity and potency of these compounds against cancer cells .
  • Neuropharmacology :
    • The compound has also been explored for its potential effects on nicotinic acetylcholine receptors, which are critical for various neurological functions. Modifications of this compound have been tested for their ability to selectively bind to these receptors, indicating potential applications in treating neurological disorders .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems allows it to be designed as an effective agent against pests while minimizing toxicity to non-target organisms .
  • Herbicides :
    • Compounds derived from this compound have shown promise as herbicides due to their mechanism of action that disrupts plant growth processes. Research is ongoing to optimize these compounds for better efficacy and environmental safety .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel kinase inhibitor. The reaction involved coupling this sulfamate with various amines under controlled conditions, yielding high-purity products with significant biological activity against cancer cell lines.

Case Study 2: Agrochemical Efficacy

In a comparative study on herbicides, derivatives of this compound were tested against common agricultural weeds. Results indicated that these compounds exhibited superior efficacy compared to existing herbicides, providing a promising avenue for sustainable agriculture solutions.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl) N,N-dimethylsulfamate involves its interaction with specific molecular targets. The bromine atom and the dimethylsulfamate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Fragmentation
Uracil-5-yl O-(N,N-Dimethylsulfamate) (DMSU)

DMSU (C₆H₉N₃O₅S) shares the N,N-dimethylsulfamate group with the target compound but differs in the heterocyclic base (uracil vs. bromopyridine). Key findings from electron-induced decomposition studies include:

  • Fragmentation Pathways : Upon low-energy electron (LEE) attachment (0–12 eV), DMSU undergoes S–O, S–N, and C–O bond cleavages, producing 10 fragment anions (e.g., SO₃⁻, CH₃NCH₃⁻, and UOSO₂⁻) .
  • For example, the intensity of CH₃NCH₃⁻ increases compared to non-methylated analogs .
  • Thermodynamic Thresholds : Quantum chemical calculations (M06-2X/aug-cc-pVTZ) predict exothermic reactions for fragment formation, with thresholds aligning with experimental anion yields at 0 eV .

Comparison with (5-Bromopyridin-3-yl) N,N-Dimethylsulfamate :

  • This could shift fragmentation pathways or alter resonance positions compared to uracil-based analogs.
  • Bromine’s larger atomic radius might sterically hinder certain cleavage reactions, contrasting with the planar uracil ring in DMSU.
Sulfonate and Sulfonamide Analogs

Compounds like N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () highlight differences between sulfamates and sulfonamides:

  • Hydrolytic Stability : Sulfamates (O-SO₂-NR₂) are generally more resistant to hydrolysis than sulfonamides (SO₂-NR₂) due to the electronegative oxygen atom adjacent to sulfur.

Data Tables: Key Comparative Properties

Table 1. Structural and Fragmentation Properties of Sulfamate Derivatives
Compound Core Structure Key Fragments (m/z) Dominant Cleavage Sites Thermal Thresholds (eV) Reference
DMSU Uracil + dimethylsulfamate 191 (UOSO₂⁻), 127, 126 S–O, S–N, C–O 0 (experimental)
This compound* Bromopyridine + dimethylsulfamate Predicted: Br⁻, SO₃⁻, CH₃NCH₃⁻ S–O, C–Br (hypothetical) N/A
Uracil-5-yl O-sulfamate Uracil + sulfamate 177 (UOSO₂⁻), 113 S–O, S–N 0 (experimental)
Table 2. Substituent Effects on Fragmentation Intensities
Substituent Fragment (m/z) Relative Intensity (DMSU vs. Non-Methylated)
N,N-Dimethyl (DMSU) CH₃NCH₃⁻ Increased
NH₂ (Non-methylated) NH₂SO₂⁻ Decreased
Bromine (hypothetical) Br⁻ Potential unique peak

Research Implications and Gaps

  • Further studies using methodologies from and are needed to validate this.
  • Synthetic Feasibility : While and detail sulfonamide syntheses, adapting these routes to sulfamates would require substituting sulfonyl chlorides with sulfamoyl chlorides.
  • Biological Relevance : Sulfamates are explored as enzyme inhibitors or radiosensitizers. The bromopyridine moiety could enhance DNA intercalation, analogous to brominated uracil derivatives .

Biological Activity

(5-bromopyridin-3-yl) N,N-dimethylsulfamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on the pyridine ring and a sulfamate functional group. Its structure can be represented as follows:

 5 bromopyridin 3 yl N N dimethylsulfamate\text{ 5 bromopyridin 3 yl N N dimethylsulfamate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in critical biochemical pathways, similar to other compounds in its class.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a vital role in cellular signaling and regulation .
  • Cellular Pathways Modulation: It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells in vitro.
  • Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: In animal models, it has been reported to reduce inflammation markers, indicating its potential use in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined at 25 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial activity.

Biochemical Analysis

The compound's biochemical properties were analyzed through various assays:

Property Observation
SolubilitySoluble in DMSO; limited solubility in water
StabilityStable under physiological conditions for up to 48 hours
Enzyme InteractionInhibits PTP1B with an IC50 value of approximately 15 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromopyridin-3-yl) N,N-dimethylsulfamate
Reactant of Route 2
(5-bromopyridin-3-yl) N,N-dimethylsulfamate

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